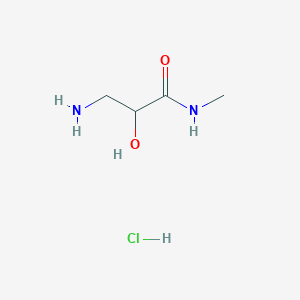

3-amino-2-hydroxy-N-methylpropanamide hydrochloride

Description

3-Amino-2-hydroxy-N-methylpropanamide hydrochloride is a chiral organic compound characterized by a hydroxy group at the 2-position, a methylamino group at the N-position, and a protonated amine hydrochloride salt. Its molecular formula is C₅H₁₁ClN₂O₂, with a molecular weight of 166.61 g/mol (calculated from synthesis data) . The compound is synthesized via reduction of (R)-3-azido-2-hydroxy-N-methylpropanamide using catalytic hydrogenation, achieving a high yield of 98% . Key spectral data include a distinctive ¹H NMR peak at δ 2.87 ppm (d, J=5.6 Hz) for the methylamino group and a broad singlet at δ 6.90–6.70 ppm for the amide proton .

This compound is marketed as a building block for pharmaceutical research, with purity ≥95%, and is available in quantities up to 500 mg .

Properties

IUPAC Name |

3-amino-2-hydroxy-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6-4(8)3(7)2-5;/h3,7H,2,5H2,1H3,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHAEUNDNLORNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-13-4 | |

| Record name | 3-amino-2-hydroxy-N-methylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- Hydroxy acids such as hydroxypivalic acid or 3-hydroxy-2-amino-propionic acid derivatives are common starting points.

- Esters of these acids (methyl, ethyl, or isopropyl esters) are synthesized by acid-catalyzed esterification.

- Protected intermediates may be prepared via acylation of hydroxy groups to improve selectivity.

- Amines such as methylamine or N-methylated amines are used for amidation.

Stepwise Preparation (Adapted from Patent CN102477002B)

The preparation of related 3-amino-2,2-dimethylpropionamide (a close analog) involves a three-step industrially viable process, which can be adapted for 3-amino-2-hydroxy-N-methylpropanamide hydrochloride:

| Step | Reaction Type | Conditions & Reagents | Outcome/Yield |

|---|---|---|---|

| 1 | Esterification | Hydroxypivalic acid + alcohol (methanol, ethanol, or isopropanol) with catalytic acid (H2SO4 or HCl), reflux | Formation of methyl/ethyl/isopropyl esters; yields ~70-75% |

| 2 | Protection (optional) | Reaction of ester with acyl chlorides (acetyl chloride, benzoyl chloride) in solvents like methylene chloride or pyridine at 0°C | Acylation of hydroxy groups to protect during amidation; yields ~85% |

| 3 | Ammonolysis/Amidation | Reflux ester or protected ester with aqueous ammonia (28%) or ammoniacal liquor for 6-8 hours | Conversion to 3-amino-2,2-dimethylpropionamide; yields 55-80% |

- After amidation, acidification with HCl yields the hydrochloride salt.

- Purification involves extraction, drying, and concentration steps.

- The process is scalable and avoids highly toxic reagents like potassium cyanide.

- The esterification step uses a molar ratio of acid to alcohol from 1:2 to 1:10.

- Protection step uses acyl chloride to ester molar ratio ~1.1-2.

- Ammonia solution to ester ratio is about 30-60:1.

N-Methylation Considerations

- N-methylation can be achieved by using N-methylated amines during amidation or by methylation of the amide nitrogen post-synthesis.

- Literature reports (e.g., from medicinal chemistry syntheses) show that using N-methylamines directly in amidation reactions with activated esters or acid chlorides yields N-methyl amides efficiently.

- Protection of hydroxy groups is critical to avoid side reactions during methylation.

Alternative Synthetic Routes

- Reductive amination of corresponding keto acids or aldehydes with methylamine and subsequent hydrolysis can yield N-methyl amino hydroxy amides.

- Direct coupling of 3-amino-2-hydroxypropanoic acid derivatives with methylamine in the presence of coupling agents (e.g., EDCI, HOBT) in organic solvents under mild conditions is reported for similar compounds, providing high purity products suitable for pharmaceutical applications.

Representative Data Table of Preparation Parameters and Yields

| Step | Reagents/Conditions | Solvents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | Hydroxypivalic acid + MeOH + H2SO4 (cat.) | Methanol | Reflux (65°C) | 6 h | 70-75 | Acid catalyzed, monitored by GC |

| Protection | Acetyl chloride + ester + pyridine | Methylene chloride, pyridine | 0°C to RT | 0.5-2 h | 80-85 | Hydroxy group protection |

| Ammonolysis | Ester or protected ester + NH3 (28% aq) | Water | Reflux | 6-8 h | 55-80 | Conversion to amide, followed by acidification |

| N-Methylation | N-methylamine or methylating agent | Organic solvent (acetone) | Reflux | Several h | Variable | Can be integrated with amidation step |

Research Findings and Industrial Relevance

The three-step method (esterification → protection → ammonolysis) is favored for industrial synthesis due to:

- Use of commercially available and inexpensive starting materials (e.g., hydroxypivalic acid).

- Avoidance of highly toxic reagents like potassium cyanide.

- Moderate reaction conditions (reflux, mild acid/base catalysis).

- Reasonable yields (typically 55-80%) with scalable purification.

Protection of hydroxy groups enhances selectivity and yield in amidation and methylation steps.

The hydrochloride salt formation is straightforward by treatment with HCl in methanol or ether, yielding stable crystalline products.

Medicinal chemistry literature supports the use of N-methyl amines in amidation reactions to directly obtain N-methylated amino hydroxy amides, facilitating synthesis of analogs like this compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-hydroxy-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amides, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Biochemical Research Applications

-

Synthesis of Derivatives

- The compound serves as a precursor for synthesizing various derivatives that can be tailored for specific biological activities. For example, modifications to the amine or hydroxyl groups can yield compounds with enhanced pharmacological profiles.

-

Interaction Studies

- Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential. Interaction studies can reveal insights into binding affinities with receptors or enzymes, which are essential for drug development.

Case Studies

-

Neuroprotective Study

- A study conducted on the neuroprotective effects of related compounds demonstrated that modifications similar to those found in 3-amino-2-hydroxy-N-methylpropanamide hydrochloride resulted in reduced neuronal apoptosis in vitro, suggesting a pathway for further exploration in vivo.

-

Antimicrobial Efficacy

- In a comparative study of various amino alcohols, this compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 3-amino-2-hydroxy-N-methylpropanamide hydrochloride and five analogous compounds:

Key Differences and Implications

Hydroxy vs. Methoxy Substitution :

- The hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxy group in the (2S)-3-methoxy analog . This difference may influence solubility and target binding in biological systems.

Amino Group Substitution: The dimethylamino group in 3-(dimethylamino)propanamide hydrochloride increases basicity (pKa ~8–10) compared to the mono-methylated amine in the target compound (pKa ~7–8) . This alters protonation states under physiological conditions, affecting membrane permeability.

Steric and Electronic Effects: The methyl ester and 2,2-dimethyl groups in Methyl 3-amino-2,2-dimethylpropanoate hydrochloride introduce steric hindrance, which may reduce enzymatic degradation but limit conformational flexibility .

Biological Activity

3-Amino-2-hydroxy-N-methylpropanamide hydrochloride is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C4H10ClN2O2

- Molecular Weight : Approximately 154.59 g/mol

- Form : Primarily exists as a hydrochloride salt, enhancing its solubility in biological systems.

The compound features an amine group, a hydroxyl group, and an N-methyl group, which contribute to its unique biological properties and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : There is evidence suggesting a role in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

- Inhibition of Kinase Activity : The compound has been studied for its ability to inhibit various kinases, which are crucial in cancer biology. For instance, it has shown promise in inhibiting PI3K and MEK pathways, which are often dysregulated in tumors .

The mechanisms by which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway, which are vital for cell proliferation and survival .

- Interaction with Cellular Targets : Its structural features allow it to interact with various cellular proteins and enzymes, potentially altering their activity and leading to therapeutic effects .

Case Studies

- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on various cancer cell lines. For example, compounds derived from this structure showed nanomolar inhibition towards specific kinases associated with tumor growth .

- Neuroprotective Studies : Animal models have indicated that this compound may protect against neurotoxic agents, suggesting a potential application in treating conditions like Alzheimer's disease. The neuroprotective effect was linked to the modulation of oxidative stress markers and inflammation pathways.

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-3-hydroxy-N-methylpropanamide | C4H11ClN2O2 | Enantiomeric form with distinct biological properties |

| 3-Amino-N-methylpropanamide | C4H10N2O | Lacks hydroxyl group affecting solubility |

| 3-Amino-2-hydroxy-N-propylpropanamide | C5H13N2O2 | Propyl instead of methyl group alters hydrophobicity |

These analogs highlight the importance of specific functional groups in determining the biological activity of related compounds.

Q & A

Q. What are the key physicochemical properties of 3-amino-2-hydroxy-N-methylpropanamide hydrochloride that influence its solubility and stability in experimental conditions?

- Methodological Answer : The hydrochloride salt form enhances solubility in polar solvents (e.g., water, methanol) due to ionic interactions. The hydroxy and amino groups contribute to hydrogen bonding, which may affect crystallization and pH-dependent stability. For purification, reverse-phase HPLC or recrystallization from ethanol/water mixtures is recommended, as seen in analogous amino acid hydrochlorides like (S)-2-amino-3-hydroxypropanamide hydrochloride . Stability studies should monitor degradation under varying pH (e.g., 3–9) and temperature (4°C–40°C), referencing protocols for similar compounds .

Q. What spectroscopic methods are recommended for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., methyl, hydroxy, and amide groups). For example, the methyl group on the amide nitrogen may resonate at δ ~2.5–3.0 ppm, comparable to methylamino derivatives in .

- IR Spectroscopy : Confirm hydroxy (~3200–3500 cm⁻¹) and amide (~1650 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ ion).

Contradictions in data (e.g., unexpected splitting in NMR) can be resolved by cross-validation with X-ray crystallography or 2D NMR techniques (COSY, HSQC), as applied to structurally related hydrochlorides .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using multi-step reactions?

- Methodological Answer : A three-step approach is suggested:

Amination : React 3-chloro-2-hydroxypropanamide with methylamine under basic conditions (K₂CO₃/DMF, 60°C).

Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol, as described for methylamino butanoate hydrochlorides .

Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization.

Yield optimization may involve DoE (Design of Experiments) to test variables like reaction time (12–24 hrs), temperature (50°C–80°C), and stoichiometry (1.2–2.0 eq. methylamine) .

Q. What strategies are effective in resolving enantiomeric impurities in this compound during chiral synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% TFA to separate enantiomers, as demonstrated for (S)-configured amino acid hydrochlorides .

- Enzymatic Resolution : Lipase-catalyzed acylation of the undesired enantiomer (e.g., using Candida antarctica lipase B) .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) .

Q. How can in silico modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). For example, dock the compound into the active site of a serine hydrolase, leveraging structural data from related amide hydrochlorides .

- QSAR Modeling : Train models on datasets of hydroxypropanamide derivatives to predict IC₅₀ values for enzyme inhibition. Include descriptors like logP, polar surface area, and hydrogen-bond donor count .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.